molecular formula C16H17FN4O2 B2493714 N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903166-68-6

N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2493714
CAS No.: 1903166-68-6
M. Wt: 316.336
InChI Key: CLKLCGIOVSLKCD-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorinated aromatic ring, a morpholine moiety, and a pyrimidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-4-methylphenylamine, undergoes a series of reactions to introduce the fluorine atom and methyl group onto the aromatic ring.

    Pyrimidine Ring Construction: The intermediate is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves cyclization reactions under controlled conditions.

    Morpholine Introduction: The morpholine moiety is introduced through nucleophilic substitution reactions, where the pyrimidine intermediate reacts with morpholine under basic conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic ring and pyrimidine moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine moiety.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide
  • N-(3-bromo-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide
  • N-(3-fluoro-4-ethylphenyl)-6-morpholinopyrimidine-4-carboxamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorinated compound often exhibits enhanced stability, bioavailability, and binding affinity compared to its non-fluorinated analogs.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-11-2-3-12(8-13(11)17)20-16(22)14-9-15(19-10-18-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKLCGIOVSLKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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